molecular formula C14H17N3O3 B2597902 3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014068-58-6

3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2597902
CAS No.: 1014068-58-6
M. Wt: 275.308
InChI Key: PFMGNOFHKBSQPD-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. This pyrazole-4-carboxamide derivative is part of a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and drug discovery . Research Applications and Value: The pyrazole carboxamide core is a versatile structure with demonstrated potential in pharmaceutical research. While the specific biological activity of this compound requires further investigation, closely related analogs have shown significant promise as potent antagonists of the Farnesoid X Receptor (FXR) , a key nuclear receptor involved in cholesterol and bile acid metabolism . For instance, structurally similar trisubstituted-pyrazol carboxamides have been identified as some of the most potent FXR antagonists known, with potential applications in researching treatments for metabolic disorders like hypercholesterolemia and cholestasis . Furthermore, other pyrazole and pyrazolopyridine carboxamide derivatives are being actively researched for their antimalarial activity , indicating the broad utility of this chemical class in infectious disease research . Handling and Usage: This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should consult the material safety data sheet (MSDS) prior to handling and conduct all risk assessments to ensure safe laboratory practices.

Properties

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17-9-11(14(16-17)20-3)13(18)15-8-10-6-4-5-7-12(10)19-2/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMGNOFHKBSQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity :
    • Studies have shown that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The presence of methoxy groups may enhance the compound's ability to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Properties :
    • The pyrazole moiety is linked to antioxidant activities, which can help mitigate oxidative stress in cells. This property is crucial for developing treatments for neurodegenerative diseases where oxidative damage plays a significant role.
  • Anticancer Potential :
    • Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. The specific structure of 3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide may enhance its selectivity towards cancerous cells while sparing normal cells.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • One-Pot Synthesis : A solvent-free method has been reported, allowing for the efficient synthesis of pyrazole derivatives. This approach minimizes the use of solvents and reduces reaction times, making it environmentally friendly and cost-effective.
  • Reflux Conditions : Utilizing reflux conditions with appropriate catalysts can improve yields and purity of the synthesized compound.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a related pyrazole derivative reduced inflammation markers in animal models of arthritis. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies showed that the compound induced cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggested that it acts by inhibiting specific signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Pyrazole Carboxamides

Compound Name / ID Substituents (Position 3) Carboxamide Group (Position 4) Key Biological Activity Reference
Target Compound 3-Methoxy N-(2-Methoxybenzyl) Data not explicitly reported
7a () 3-Difluoromethyl N-(Mesitylcarbamoyl) Inhibition of Botrytis cinerea (SDHI)
7b () 3-Difluoromethyl N-((3,5-Dimethylphenyl)carbamoyl) Inhibition of Botrytis cinerea (SDHI)
6a11 () 3-Difluoromethyl N-(2-((6,7-Difluoro-4-oxoquinazolin-3-yl)methyl)phenyl) Antifungal vs. Rhizoctonia solani
N-(2-(5-Bromo-1H-indazol-1-yl)phenyl) analog () 3-Difluoromethyl N-(2-(5-Bromoindazolyl)phenyl) Superior antifungal activity vs. boscalid
4-Nitro-3-methoxy analog () 3-Methoxy, 4-Nitro N-(4-Methoxybenzyl) Physicochemical data reported (no bioactivity)

Key Observations:

Substituent Effects :

  • Halogenation : Difluoromethyl groups at position 3 (e.g., 7a, 7b, 6a11) enhance antifungal potency due to increased electron-withdrawing effects and binding affinity to SDH .
  • Methoxy Groups : The target compound’s 3-methoxy and 2-methoxybenzyl groups may improve solubility but reduce fungicidal efficacy compared to halogenated analogs.

Carboxamide Modifications: Bulky aromatic groups (e.g., mesitylcarbamoyl in 7a) improve SDHI activity by optimizing hydrophobic interactions with fungal enzyme pockets . Quinazolinone-linked derivatives (e.g., 6a11) exhibit activity against Rhizoctonia solani, highlighting scaffold versatility .

Activity Gaps :

  • The target compound lacks explicit bioactivity data in the provided evidence, unlike its difluoromethyl counterparts.

Molecular Docking and Mechanism of Action

Docking studies on difluoromethyl-substituted analogs (e.g., 7a) reveal that the 3-difluoromethyl group forms critical hydrogen bonds with SDH’s ubiquinone-binding site, a mechanism shared by commercial SDHIs like fluxapyroxad .

Physicochemical and Analytical Comparisons

Table 2: Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Fragmentation Patterns (MS)
Target Compound C₁₄H₁₆N₂O₃* 276.29 Not reported Likely m/z = 121.0648 (C₈H₉O⁺ from N-(2-methoxybenzyl))
7a () C₁₄H₁₄F₂N₄O₂ 332.29 Not reported Dominant fragments from difluoromethyl and urea groups
4-Nitro-3-methoxy analog () C₁₃H₁₄N₄O₅ 306.27 Not reported Nitro group influences stability and fragmentation

*Calculated based on IUPAC name.

Key Notes:

  • Fragmentation: The N-(2-methoxybenzyl) group in the target compound produces diagnostic ions (e.g., m/z = 121.0648), aiding analytical identification .
  • Thermal Stability : Melting points for similar compounds range from 134–190°C (), suggesting moderate stability under storage.

Biological Activity

3-Methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C12H15N3O3
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 332069-74-6
  • Structure : The compound features a pyrazole core with methoxy and benzyl substituents, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor effects. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.64 μM to 2.84 μM, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, similar to known chemotherapeutic agents .
Cell LineIC50 Value (μM)Mechanism
MCF-70.64Apoptosis induction
HCT1162.84Caspase activation

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has shown promise in modulating inflammatory responses:

  • Cytokine Production : Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Potential Applications : This anti-inflammatory activity may make it useful in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives, including our compound of interest:

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Animal Model Studies :
    • In vivo studies using mouse models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups.
    • Histological analysis revealed reduced tumor size and increased apoptotic markers in treated mice.

Q & A

Q. What are the key synthetic routes for 3-methoxy-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2-methoxybenzylamine with a pyrazole-4-carboxylic acid derivative.
  • Step 2 : Cyclization using hydrazine hydrate or similar agents to form the pyrazole core.
  • Step 3 : Methoxylation and methylation at specific positions. Optimization strategies include:
  • Using catalysts (e.g., palladium for coupling reactions) to improve yield.
  • Employing continuous flow reactors for scalable production .
  • Adjusting solvent polarity (e.g., DMF for cyclization) to enhance reaction efficiency.

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at C3 and benzyl ring).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups.
  • HPLC : Purity assessment (>95% purity for biological assays) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : In airtight containers at 4°C, away from strong oxidizers (risk of decomposition to nitrogen oxides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

  • Methodology :
  • Synthesize analogs with variations in methoxy positions (e.g., 3-methoxy vs. 5-methoxy on the pyrazole ring).
  • Replace the 2-methoxybenzyl group with halogenated or bulky substituents.
  • Test analogs in antifungal assays (e.g., against Gibberella zeae) to compare activity.
    • Example Finding : Derivatives with electron-withdrawing groups on the benzyl ring show enhanced antifungal activity due to improved membrane permeability .

Q. How can contradictory biological activity data across assays be resolved?

  • Possible Causes :
  • Variability in assay conditions (e.g., pH, solvent used for compound solubilization).
  • Differences in target organism strains or cell lines.
    • Resolution Strategies :
  • Standardize assay protocols (e.g., use DMSO as a universal solvent at <1% concentration).
  • Validate activity in multiple models (e.g., in vitro enzyme inhibition and in vivo toxicity studies) .

Q. What computational approaches predict binding affinity with target enzymes?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with fungal cytochrome P450 enzymes.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., pyrazole carbonyl group) for inhibitor design.
  • Validation : Cross-check computational predictions with experimental IC50 values from enzyme inhibition assays .

Q. How can metabolic pathways of this compound be elucidated in vivo?

  • Experimental Design :
  • Administer radiolabeled compound to model organisms (e.g., rats) and track metabolites via LC-MS.
  • Identify primary metabolites (e.g., hydroxylated derivatives) and degradation products.
    • Key Insight : Methoxy groups are prone to demethylation, forming phenolic intermediates .

Key Challenges and Future Directions

  • Challenge : Poor aqueous solubility limits bioavailability.
    • Solution : Develop PEGylated formulations or salt forms (e.g., hydrochloride) .
  • Future Direction : Explore dual-target inhibitors (e.g., antifungal + anti-inflammatory) by hybridizing the pyrazole core with known pharmacophores .

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